molecular formula C16H15NO2S2 B2883791 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide CAS No. 2034381-48-9

2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2883791
CAS No.: 2034381-48-9
M. Wt: 317.42
InChI Key: LKBQGUQZIYBAHW-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an amine derivative under appropriate conditions.

    Attachment of Thiophene Rings: The thiophene rings can be attached through a series of coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-thiophenecarboxamide share structural similarities with 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide.

    Furan Derivatives: Compounds like 2,5-dimethylfuran and 3-furancarboxamide are structurally related to the furan ring present in the compound.

Uniqueness

The uniqueness of this compound lies in its combination of furan and thiophene rings, which imparts distinct electronic and chemical properties. This combination makes it a versatile compound for various applications, particularly in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name

2,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-10-8-13(11(2)19-10)16(18)17-15(12-5-7-20-9-12)14-4-3-6-21-14/h3-9,15H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBQGUQZIYBAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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